molecular formula C8H8F2O2 B041683 1,3-Difluoro-2,4-dimethoxybenzene CAS No. 195136-69-7

1,3-Difluoro-2,4-dimethoxybenzene

Cat. No.: B041683
CAS No.: 195136-69-7
M. Wt: 174.14 g/mol
InChI Key: XBYYVWUGEHVLDO-UHFFFAOYSA-N
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Description

1,3-Difluoro-2,4-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two by methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the direct fluorination of 1,3-dimethoxybenzene using fluorinating agents such as trifluoromethyl hypofluorite. This reaction is typically carried out in a solvent like Freon at low temperatures (around -78°C) to ensure controlled fluorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2,4-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with various functional groups replacing the fluorine atoms.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

1,3-Difluoro-2,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2,4-dimethoxybenzene involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Difluoro-2,5-dimethoxybenzene
  • 1,2-Difluoro-4,5-dimethoxybenzene

Comparison

1,3-Difluoro-2,4-dimethoxybenzene is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement can lead to different chemical reactivity and biological activity compared to its isomers. For example, 1,4-Difluoro-2,5-dimethoxybenzene may exhibit different electronic properties and steric effects, influencing its interactions with other molecules .

Properties

IUPAC Name

1,3-difluoro-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYYVWUGEHVLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 0.3M solution of Compound 2 (0.566 g, 2.99 mmol) in 4M HCl is chilled in an ice bath, and treated with a cold solution of sodium nitrite (1.05 equivalents) in water. The resulting diazonium salt solution is stirred for 15 minutes, and then hypophosphorous acid (50% aqueous solution, Aldrich, 20 equivalents) is added over 5 minutes. The resulting mixture is stirred at room temperature for two hours, then diluted with water. The resulting mixture is neutralized with aqueous sodium carbonate or sodium hydroxide, and extracted twice with ether. The organic extract is washed once with water, once with brine, and dried over anhydrous sodium sulfate. The solution is concentrated in vacuo and the resulting residue is purified by flash chromatography to give 0.38 g (73%) of Compound 3 as a clear, colorless liquid: 1H NMR (CDCl3) 6.80 (td, 1H), 6.58 (m, 1H), 4.00 (s, 3H), 3.87 (s, 3H); 19F NMR (CDCl3) 138.8 (d, 1F), 150.1 (d, 1F). Anal. calc. for C8H8O2F2 : C, 55.19; H, 4.63. Found: C, 54.76; H, 4.63.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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